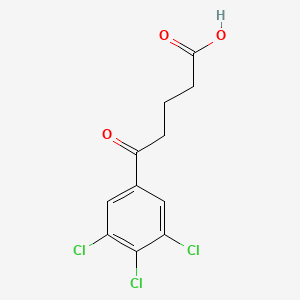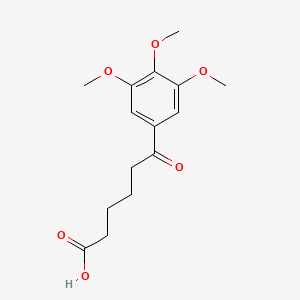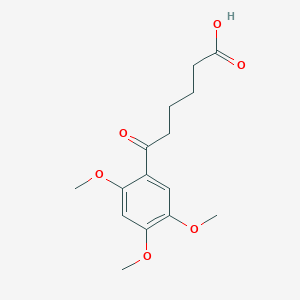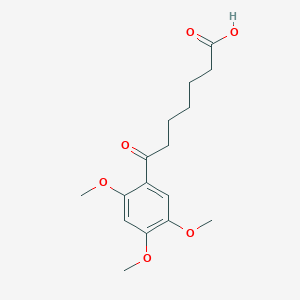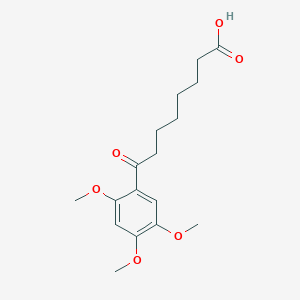
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of “3-Fluoro-4-methoxyphenylboronic acid” involves reactions like Suzuki coupling, Ruthenium-catalyzed arylation reactions, and Rhodium-catalyzed cyanation . Another compound “2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile” was synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder .Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-methoxyphenylboronic acid” is represented by the linear formula FC6H3(OCH3)B(OH)2 .Chemical Reactions Analysis
The chemical reactions involving “3-Fluoro-4-methoxyphenylboronic acid” include preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors, regioselective Suzuki coupling, Ruthenium-catalyzed arylation reactions, synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors, and Rhodium catalyzed cyanation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-methoxyphenylboronic acid” include a molecular weight of 169.95, a linear formula of FC6H3(OCH3)B(OH)2, and it is available in powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, closely related to the specified compound, was synthesized, demonstrating the compound's utility in chemical synthesis and reactions with aniline and other compounds (Pimenova et al., 2003).
Radioligand Development
- A derivative of this compound was developed as a potential radioligand for the GABA receptor in the brain, highlighting its application in neurological research and imaging (Vos & Slegers, 1994).
Application in Fluorophore Synthesis
- Novel fluorophores, such as 6-methoxy-4-quinolone, have been synthesized from compounds related to 5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid, demonstrating its potential use in biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).
Schiff Base Formation and Antimicrobial Activity
- The compound's derivatives have been used to synthesize novel Schiff bases with notable antimicrobial activity, indicating its relevance in developing new antimicrobial agents (Puthran et al., 2019).
Neurochemical Analysis
- It has been used in high-performance liquid chromatography methods for determining neurochemicals in cerebrospinal fluid, suggesting its role in neuroscientific research (Scheinin et al., 1983).
Potential in Alzheimer's Disease Research
- Derivatives of this compound have been used in molecular imaging probes to quantify serotonin receptors in Alzheimer's disease patients, highlighting its potential in Alzheimer's research and diagnostics (Kepe et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-8(6-13(16)17)5-11(15)9-3-4-12(18-2)10(14)7-9/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGSHMFIMINZRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)OC)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methoxyphenyl)-3-methyl-5-oxovaleric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

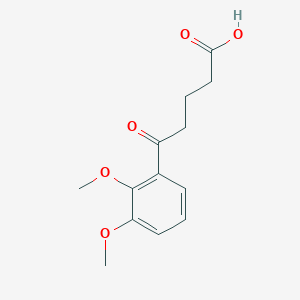
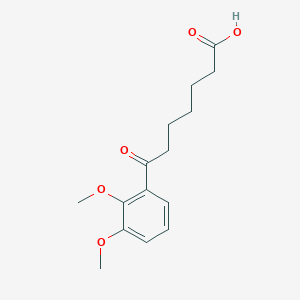
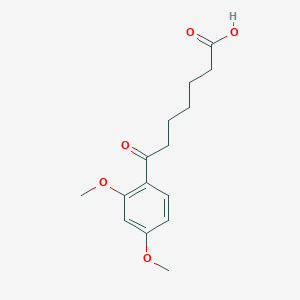
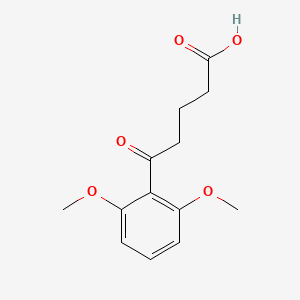
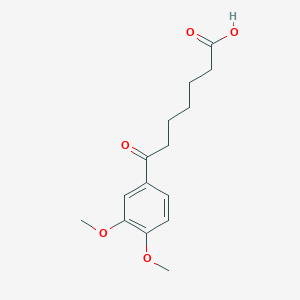

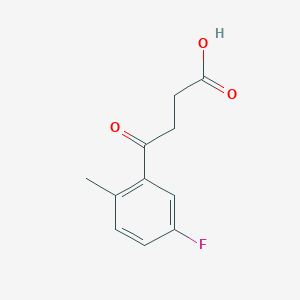
![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)
